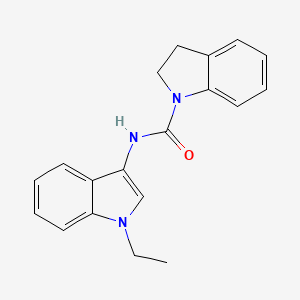

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFANYWBAAOOIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid in a refluxing solvent like 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, as antiviral agents. Indole-based compounds have been shown to exhibit inhibitory effects against various viruses, including Hepatitis C Virus (HCV) and SARS-CoV-2. For instance, derivatives of indole have been synthesized that demonstrate significant antiviral activity through mechanisms such as inhibiting viral polymerases and entry pathways .

| Compound | Target Virus | Mechanism of Action | Activity |

|---|---|---|---|

| N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide | HCV, SARS-CoV-2 | Inhibition of viral replication | Promising |

| 1,4-Azaindole | Mycobacterium tuberculosis | DprE1 inhibition | Clinical trials |

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Indole derivatives have been investigated for their ability to inhibit tau aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of tau protein interactions and stabilization of microtubules, suggesting a therapeutic avenue for treating tauopathies .

Indole Derivatives in Drug Discovery

Indole scaffolds are recognized for their versatility in drug design. The incorporation of the indoline and carboxamide moieties into the structure enhances biological activity and selectivity. For example, modifications to the indole framework can lead to improved binding affinities for target proteins involved in disease processes .

Case Studies

Several case studies have documented the synthesis and evaluation of indole-based compounds:

- A study reported on the synthesis of various indole derivatives that exhibited selective inhibition against HCV NS5B polymerase, showcasing the potential for these compounds in treating viral infections .

- Another investigation focused on the development of indole derivatives as anti-tubercular agents, emphasizing their role in combating drug-resistant strains of Mycobacterium tuberculosis .

Conclusion and Future Directions

The compound N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide presents a valuable scaffold for further research in medicinal chemistry. Its applications span antiviral therapies and neuroprotection, with ongoing studies aimed at optimizing its pharmacological properties. Future research should focus on:

- Expanding the library of derivatives to explore structure-activity relationships.

- Conducting preclinical and clinical trials to assess efficacy and safety.

This compound exemplifies the potential of indole-based structures in modern drug discovery, paving the way for innovative therapeutic solutions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Comparison of Structural Analogs

Physicochemical Properties

- Thermal Stability: The propenone analog melts at 467 K without phase transitions, indicating robustness under thermal stress.

- Solubility : Indole carboxamides (e.g., N-(naphthalen-1-yl)-1-pentylindole-3-carboxamide ) often exhibit moderate water solubility (logP ~4–5), influenced by alkyl/aryl substituents.

Biological Activity

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzymatic inhibition. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives. The following general synthetic route can be outlined:

- Starting Materials : Indole derivatives and carboxylic acids.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Reaction Conditions : The reactions are usually performed under mild conditions, often in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Anticancer Properties

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide has shown promising results in various studies evaluating its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, arrests cell cycle at G2/M phase |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Similar to colchicine in action |

In a study evaluating a series of indole derivatives, N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit various enzymes:

| Enzyme | IC50 (µM) | Remarks |

|---|---|---|

| AChE | 0.27 - 21.5 | Selective inhibition observed |

| Tyrosinase | Not specified | Potential for skin-related applications |

The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances the inhibitory potency against acetylcholinesterase (AChE), which is crucial for neuroprotective applications .

Mechanistic Studies

Mechanistic studies have revealed that N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide induces apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, which is critical for halting proliferation.

- Tubulin Polymerization Inhibition : It acts similarly to colchicine, disrupting microtubule dynamics and leading to cell death.

- Apoptosis Induction : Dose-dependent induction of apoptosis has been observed, further supporting its potential as an anticancer agent .

Case Studies

In vivo studies have demonstrated the efficacy of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide in tumor models:

Case Study 1: Xenograft Model

In a mouse xenograft model of head and neck cancer, treatment with the compound resulted in significant tumor growth inhibition compared to control groups, indicating its potential for clinical application in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, and what critical reaction parameters must be optimized?

- Synthesis typically involves multi-step reactions, including alkylation of the indole nitrogen, carboxamide coupling, and cyclization. Key steps include:

- Indole alkylation : Using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaH in DMF) to introduce the 1-ethyl group .

- Carboxamide formation : Coupling the indole intermediate with activated indoline-1-carbonyl derivatives (e.g., via EDCI/HOBt-mediated amidation) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and crystallization are critical for isolating high-purity product .

- Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly impact yields .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., indole C3 linkage, ethyl group integration) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 335.18 for [M+H]+) .

- X-ray crystallography : Resolves stereochemical ambiguities in the indoline-carboxamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural analogs : Minor substituent changes (e.g., sulfonyl vs. carbonyl groups) alter target binding .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or pathogen strains (e.g., Gram-positive vs. Gram-negative bacteria) impact MIC values .

- Methodological mitigation :

- Standardize bioassays (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., SPR for binding affinity + cell viability assays) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Models binding to enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin 5-HT2A) using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å over 100 ns) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .

Q. How can reaction yields be improved in large-scale synthesis?

- Process optimization :

- Replace batch reactors with flow chemistry to enhance heat/mass transfer .

- Use green solvents (e.g., cyclopentyl methyl ether) to reduce purification steps .

- Catalyst design : Heterogeneous catalysts (e.g., Pd/C) enable recyclability and reduce metal contamination .

Methodological Challenges

Q. What strategies address low solubility in pharmacological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .

Q. How are regioselectivity issues in indole functionalization managed?

- Directing groups : Install temporary groups (e.g., Boc-protected amines) to steer reactions to the C3 position .

- Metal catalysis : Pd-mediated C–H activation ensures selective coupling at indole C3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.